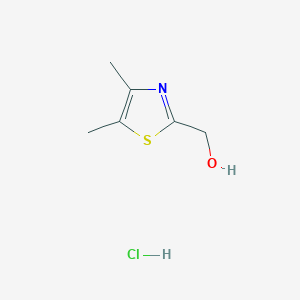

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

Description

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride is a thiazole-derived compound featuring a hydroxymethyl group at the 2-position of the heterocyclic ring and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, making it advantageous for biological or pharmaceutical applications. Its structural features suggest utility as a drug intermediate or biochemical reagent, though specific applications require further study.

Propriétés

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c1-4-5(2)9-6(3-8)7-4;/h8H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPUAIBEKAAUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609401-24-2 | |

| Record name | 2-Thiazolemethanol, 4,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride typically involves the reaction of 2-thiazolecarboxaldehyde with appropriate reagents. One common method includes the reduction of 2-thiazolecarboxaldehyde using sodium borohydride (NaBH4) in an ethanol solution to yield (4,5-Dimethyl-1,3-thiazol-2-YL)methanol. The hydrochloride salt is then formed by reacting the methanol derivative with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Applications De Recherche Scientifique

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking . The compound’s effects on biological pathways depend on the specific target and the nature of the interaction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key differences between (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride and structurally or functionally related thiazole derivatives.

Table 1: Comparative Properties of Thiazole Derivatives

Structural and Functional Analysis

Hydrophilicity and Solubility The hydrochloride salt in this compound significantly enhances aqueous solubility compared to neutral 4,5-dimethyl-1,3-thiazole (log Kow 2.09) .

Biological Utility MTT, another 4,5-dimethylthiazole derivative, is a redox-active tetrazolium salt used in cytotoxicity assays .

Stability and Reactivity

- The discontinued primary amine derivative (CymitQuimica, ) highlights challenges in synthesizing stable thiazole-imidazole hybrids. The target compound’s hydroxymethyl group may offer better stability or reactivity for further functionalization compared to amine-linked analogs.

Hydrophobicity Trends

- Substituents critically influence hydrophobicity. For example, 4,5-dimethyl-1,3-thiazole’s log Kow (2.09) reflects its methyl-dominated hydrophobicity , while the hydroxymethyl and hydrochloride groups in the target compound likely reduce log Kow below 2.09, enhancing membrane permeability in aqueous systems.

Key Research Findings

- Synthetic Flexibility : Thiazole derivatives are often synthesized via catalytic alkylation (e.g., InCl₃ in ) or condensation, suggesting adaptable routes for modifying the target compound’s hydroxymethyl group .

- Biological Compatibility : The MTT assay’s reliance on thiazole-derived tetrazolium salts underscores the biocompatibility of this heterocycle . The target compound’s solubility and stability may position it for similar in vitro applications.

- Log Kow Implications : The hydrophobicity of 4,5-dimethyl-1,3-thiazole limits its use in aqueous systems, whereas the target compound’s polar groups broaden its applicability in drug delivery or biochemical assays .

Activité Biologique

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula CHNOS·HCl, exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-thiazolecarboxaldehyde with appropriate reagents. The compound is characterized by its thiazole ring, which contains both sulfur and nitrogen atoms, contributing to its unique biological activities.

Mechanism of Action

Thiazole derivatives are known to interact with various biological targets. Specifically, this compound has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks. This mechanism underlies its potential anticancer properties . Additionally, thiazole compounds have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant efficacy in picrotoxin-induced convulsion models. Structural activity relationship (SAR) analyses suggest that specific substitutions on the thiazole ring enhance anticonvulsant activity .

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor effects. Research indicates that certain thiazole compounds exhibit cytotoxicity against various cancer cell lines. For example, derivatives with specific methyl substitutions on the phenyl ring have shown IC values lower than those of standard chemotherapeutic agents like doxorubicin .

| Compound | IC (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

| Doxorubicin | < 10 | Various Cancer Lines |

Pharmacokinetics

The pharmacokinetic profile of this compound includes its solubility and stability under various environmental conditions. Its solubility can be influenced by pH and temperature, which are critical factors for its bioavailability and therapeutic efficacy. The compound is a solid at room temperature with a melting point around 44-45 °C.

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving picrotoxin-induced seizures in rodents, this compound was administered at varying doses. The results indicated a dose-dependent reduction in seizure duration and frequency compared to control groups .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study evaluated the cytotoxic effects of this compound against human cancer cell lines. The compound exhibited significant growth inhibition in HT29 colorectal cancer cells with an IC value indicating potent activity comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones or α-hydroxyketones in ethanol under reflux. For example, analogous thiazole derivatives are synthesized by reacting amino-thiazole intermediates with chloroacetyl chloride in dioxane/triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF mixtures . Optimization may involve adjusting reaction time (e.g., 4–8 hours), solvent polarity, or acid catalysis (e.g., glacial acetic acid) to improve yield .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions on the thiazole ring (e.g., methyl groups at C4/C5) via H and C chemical shifts.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns with methanol/water mobile phases. Experimental design principles (e.g., factorial designs) can optimize chromatographic conditions, such as pH and solvent composition .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Thiazole derivatives are studied as bioactive scaffolds due to their antimicrobial, anticancer, and anti-inflammatory properties. For example, related compounds like 2-hydrazinylimidazole hydrochlorides are explored as building blocks for drug candidates targeting enzyme inhibition or receptor modulation . Bioactivity assays (e.g., MIC tests for antimicrobial activity) should be paired with cytotoxicity profiling to establish therapeutic indices.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent controls). Systematic validation includes:

- Replicating Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Dose-Response Analysis : Perform IC/EC comparisons across multiple replicates.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-methylthiazole derivatives) to identify structure-activity trends .

Q. What strategies are effective for optimizing the reaction yield of this compound in scaled-up syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to evaluate variables like temperature, stoichiometry, and solvent volume. For instance, a 3-factor design (pH, methanol concentration, methylamine concentration) improved chromatographic separation in related studies .

- In Situ Monitoring : Use techniques like TLC or inline IR spectroscopy to track intermediate formation.

- Workup Optimization : Replace traditional recrystallization with column chromatography for higher recovery of polar intermediates .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR Modeling : Corrogate electronic (e.g., Hammett constants) or steric parameters (e.g., molar refractivity) with bioactivity data to design analogs .

- MD Simulations : Study solvation effects or stability in biological membranes using GROMACS or NAMD .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Synthetic Protocols : Report exact equivalents, solvent grades, and purification steps (e.g., “recrystallized from ethanol:DMF 1:1, 3× washings”) .

- Open Data Sharing : Deposit raw spectral data (NMR, HPLC) in repositories like PubChem or Zenodo .

- Negative Controls : Include solvent-only controls in bioassays to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.